REACTION_CXSMILES
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[OH-:1].[Na+].[N+:3]([CH2:6][CH3:7])([O-:5])=[O:4].[CH2:8]=O.[N:10]([O-:12])=[O:11].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[N+:3]([C:6]([N+:10]([O-:12])=[O:11])([CH3:8])[CH2:7][OH:1])([O-:5])=[O:4] |f:0.1,4.5,6.7.8,10.11.12.13|
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Name
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|
Quantity
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15 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
4.4 g
|
Type
|
catalyst
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
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Name
|
|
Quantity
|
2.66 g
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
nitroethane
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Quantity
|
5 g
|
Type
|
reactant
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Smiles
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[N+](=O)([O-])CC
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
nitroethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
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Name
|
|
Quantity
|
5.4 g
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Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 2 hours before the ice-water bath
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was cooled to 5°-7° in an ice-water bath
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Type
|
CUSTOM
|
Details
|
The cooling bath was removed
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Type
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ADDITION
|
Details
|
25 ml of ether was added
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Type
|
CUSTOM
|
Details
|
rose from 14° to 35°
|
Type
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STIRRING
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Details
|
The mixture was then stirred at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
phases were separated
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with ether
|
Type
|
WASH
|
Details
|
the combined ether extracts were washed with brine
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The product was distilled in a short path distillation apparatus
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(CO)(C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.57 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |